5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group The compound also contains furan and thiophene rings, which are heterocyclic aromatic compounds known for their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two different organic groups. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .
Starting Materials: The synthesis begins with the preparation of the brominated pyridine derivative and the furan-thiophene ethylamine.
Coupling Reaction: The brominated pyridine is coupled with the furan-thiophene ethylamine using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The furan and thiophene rings can undergo oxidation and reduction reactions, altering their electronic properties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The presence of heterocyclic rings like furan and thiophene is often associated with biological activity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide stands out due to its combination of furan, thiophene, and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it a versatile building block for various applications.
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-7-11(8-18-9-12)16(20)19-10-13(14-3-1-5-21-14)15-4-2-6-22-15/h1-9,13H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFNVUYFWCHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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